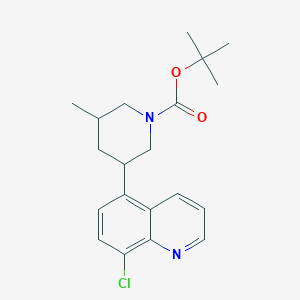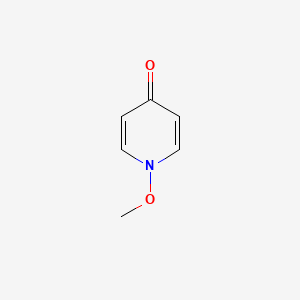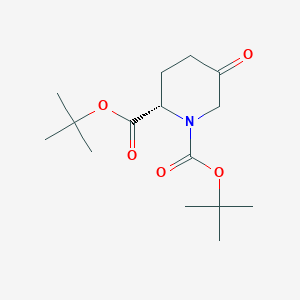
(S)-Di-Tert-butyl 5-oxopiperidine-1,2-dicarboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Le 1,2-di-tert-butyl (2S)-5-oxopiperidine-1,2-dicarboxylate est un composé organique complexe appartenant à la classe des dérivés de la pipéridine. Ce composé se caractérise par la présence de deux groupes tert-butyle et d’un cycle pipéridine avec un groupe céto en position 5.
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse du 1,2-di-tert-butyl (2S)-5-oxopiperidine-1,2-dicarboxylate implique généralement l’utilisation de techniques de synthèse énantiosélective. Une méthode courante implique la résolution optique de mélanges racémiques suivie de réactions de substitution stéréospécifiques. Par exemple, la préparation de trans-1-apocamphanecarbonyl-4,5-diméthoxy-2-imidazolidinones diastéréoisomères purs peut être réalisée en utilisant du chlorure d’apocamphanecarbonyle, suivi de la substitution par étapes des groupes diméthoxy par des cuprates de tert-butyle .
Méthodes de production industrielle
Les méthodes de production industrielle de ce composé ne sont pas bien documentées dans la littérature. Les principes de la synthèse organique à grande échelle, notamment l’utilisation de réacteurs à écoulement continu et l’optimisation des conditions de réaction, peuvent être appliqués pour augmenter l’échelle des méthodes de synthèse en laboratoire.
Analyse Des Réactions Chimiques
Types de réactions
Le 1,2-di-tert-butyl (2S)-5-oxopiperidine-1,2-dicarboxylate peut subir différents types de réactions chimiques, notamment :
Oxydation : Le groupe céto en position 5 peut être davantage oxydé dans des conditions oxydantes fortes.
Réduction : Le groupe céto peut être réduit en groupe hydroxyle à l’aide d’agents réducteurs tels que le borohydrure de sodium.
Substitution : Les groupes tert-butyle peuvent être substitués par d’autres groupes alkyle ou aryle dans des conditions appropriées.
Réactifs et conditions courants
Oxydation : Des oxydants forts comme le permanganate de potassium ou le trioxyde de chrome.
Réduction : Le borohydrure de sodium ou l’hydrure de lithium et d’aluminium.
Substitution : Des halogénures d’alkyle ou des halogénures d’aryle en présence d’une base forte.
Principaux produits formés
Oxydation : Formation d’acides carboxyliques ou d’autres dérivés oxydés.
Réduction : Formation de dérivés hydroxylés.
Substitution : Formation de divers dérivés pipéridiniques substitués.
Applications De Recherche Scientifique
Le 1,2-di-tert-butyl (2S)-5-oxopiperidine-1,2-dicarboxylate a plusieurs applications en recherche scientifique :
Médecine : Étudié pour son utilisation potentielle dans le développement de médicaments, en particulier dans la conception d’inhibiteurs enzymatiques.
Industrie : Utilisé dans la synthèse de produits chimiques et de matériaux spécialisés.
Mécanisme D'action
Le mécanisme d’action du 1,2-di-tert-butyl (2S)-5-oxopiperidine-1,2-dicarboxylate implique son interaction avec des cibles moléculaires spécifiques. Le composé peut agir comme un ligand, se liant à des enzymes ou des récepteurs et modulant leur activité. La présence du groupe céto et des groupes tert-butyle peut influencer son affinité de liaison et sa spécificité. Les voies exactes impliquées dépendent de l’application et de la cible spécifiques.
Comparaison Avec Des Composés Similaires
Composés similaires
1,2-di-tert-butylbenzène : Un composé plus simple avec deux groupes tert-butyle liés à un cycle benzénique.
1,2-di-tert-butyl-éthylènediamine : Un composé avec deux groupes tert-butyle liés à un squelette d’éthylènediamine.
Éther di-tert-butylique : Un éther tertiaire avec deux groupes tert-butyle.
Unicité
Le 1,2-di-tert-butyl (2S)-5-oxopiperidine-1,2-dicarboxylate est unique en raison de la présence du cycle pipéridine et du groupe céto, qui confèrent une réactivité chimique spécifique et une activité biologique potentielle. Sa complexité structurale et sa nature chirale en font un composé précieux pour la recherche et les applications industrielles.
Propriétés
Formule moléculaire |
C15H25NO5 |
|---|---|
Poids moléculaire |
299.36 g/mol |
Nom IUPAC |
ditert-butyl (2S)-5-oxopiperidine-1,2-dicarboxylate |
InChI |
InChI=1S/C15H25NO5/c1-14(2,3)20-12(18)11-8-7-10(17)9-16(11)13(19)21-15(4,5)6/h11H,7-9H2,1-6H3/t11-/m0/s1 |
Clé InChI |
ZTIUUOIIBZPDIJ-NSHDSACASA-N |
SMILES isomérique |
CC(C)(C)OC(=O)[C@@H]1CCC(=O)CN1C(=O)OC(C)(C)C |
SMILES canonique |
CC(C)(C)OC(=O)C1CCC(=O)CN1C(=O)OC(C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


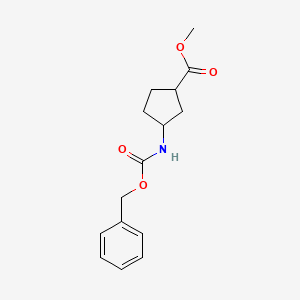
![[(3-Chloro-2-fluorophenyl)methyl]hydrazine](/img/structure/B12280434.png)
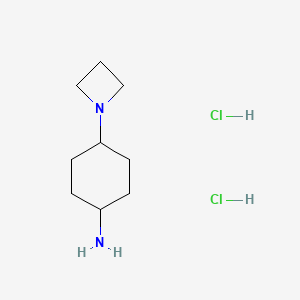
![6,6-Dimethoxy-3-azabicyclo[3.1.1]heptane](/img/structure/B12280450.png)
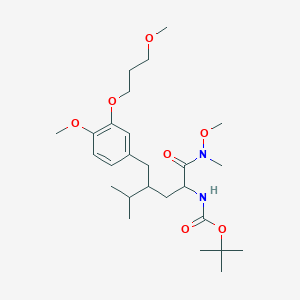

![[5-Chloro-3-(4-nitrobenzoyl)oxyoxolan-2-yl]methyl 4-nitrobenzoate](/img/structure/B12280463.png)
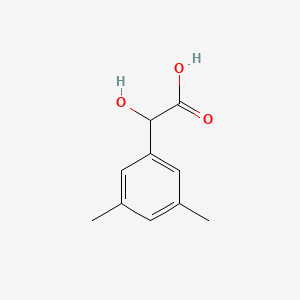

![2-{4-[Methyl(pyridin-2-yl)amino]piperidin-1-yl}quinoline-4-carbonitrile](/img/structure/B12280483.png)
![5,5,11,11-tetramethyl-4,6,10,12-tetraoxatricyclo[7.3.0.03,7]dodecane-2,8-diol](/img/structure/B12280487.png)

